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Sodium (S)-3-hydroxybutanoate

Cat. No.: B150766
M. Wt: 126.09 g/mol
InChI Key: NBPUSGBJDWCHKC-DFWYDOINSA-M
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Description

Background and Significance in Biochemical Systems

Sodium (S)-3-hydroxybutanoate is the sodium salt of (S)-3-hydroxybutyric acid, a naturally occurring beta-hydroxy acid. wikipedia.org Its conjugate base, (S)-3-hydroxybutyrate (S-3HB), is structurally an isomer of the more common mammalian ketone body, (R)-3-hydroxybutyrate. mdpi.com In mammals, ketone bodies, including β-hydroxybutyrate, serve as a crucial alternative energy source to glucose, particularly for the brain and muscles during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. stanford.edunih.gov The synthesis of ketone bodies occurs primarily in the liver from the breakdown of fatty acids. scielo.org.mx

Beyond its role as an energy metabolite, β-hydroxybutyrate functions as a significant signaling molecule, capable of influencing cellular processes such as inflammation, oxidative stress, gene expression, and neuronal function. ontosight.ainih.govresearchgate.net For instance, it can act as an inhibitor of histone deacetylases (HDACs), which plays a role in epigenetic regulation. wikipedia.orgnih.gov While much of the research has historically focused on the (R)-enantiomer due to its prevalence in mammalian systems, the distinct metabolic pathways and signaling functions of the (S)-enantiomer are an emerging area of scientific interest. google.comnih.gov

Stereochemical Considerations and Enantiomeric Distinction in Biological Contexts

3-hydroxybutyrate (B1226725) is a chiral molecule, existing in two non-superimposable mirror-image forms, or enantiomers: (S)-3-hydroxybutyrate and (R)-3-hydroxybutyrate. mdpi.com This stereochemical difference is critical in biological systems, as enzymes and receptors often exhibit high stereospecificity, leading to distinct metabolic fates and physiological effects for each enantiomer.

In mammals, there is a clear metabolic distinction between the two enantiomers of 3-hydroxybutyrate. The (R)-enantiomer is the principal form produced endogenously during ketogenesis in the liver and is readily metabolized by peripheral tissues for energy. mdpi.comnih.gov The enzyme β-hydroxybutyrate dehydrogenase (BDH1) is stereospecific for the (R)-enantiomer, catalyzing its interconversion with acetoacetate (B1235776). nih.gov

Conversely, (S)-3-hydroxybutyrate is not a typical product of mammalian ketogenesis. mdpi.com Its presence in human plasma is at much lower levels than the (R)-form. nih.govasm.org While the body does not readily use S-3HB for energy in the same way as R-3HB, (S)-3-hydroxybutyryl-CoA is formed as a transient intermediate in the final step of fatty acid β-oxidation, a conserved metabolic pathway. mdpi.comnih.gov Research indicates that some of the direct signaling actions of β-hydroxybutyrate, such as HDAC inhibition, can be recapitulated by the (S)-enantiomer, suggesting that its biological significance may extend beyond energy metabolism. google.com The biosynthetic origin of free (S)-3-hydroxybutyrate in mammals remains an area of active investigation. asm.org

Table 1: Comparison of (R)- and (S)-3-Hydroxybutanoate in Mammalian Systems
Feature(R)-3-Hydroxybutanoate(S)-3-Hydroxybutanoate
Primary Role Major ketone body; energy source for brain, heart, and muscle. nih.govPoorly understood; not a primary energy source. nih.govasm.org
Endogenous Production Synthesized in the liver during ketogenesis. nih.govNot a normal product of ketogenesis; origin is elusive. mdpi.comasm.org
Metabolic Intermediate Interconverts with acetoacetate via BDH1 enzyme. nih.gov(S)-3-hydroxybutyryl-CoA is an intermediate in fatty acid oxidation. mdpi.comnih.gov
Key Enzyme Specificity Substrate for stereospecific β-hydroxybutyrate dehydrogenase (BDH1). nih.govNot a primary substrate for BDH1. nih.gov
Signaling Function Acts as an HDAC inhibitor and signaling molecule. wikipedia.orgCan also exhibit signaling functions, such as HDAC inhibition. google.com

In the microbial world, (S)-3-hydroxybutyrate and its enantiomer play significant roles, primarily related to carbon storage. Many bacteria, including species from the genera Cupriavidus, Bacillus, and Pseudomonas, synthesize the polymer poly-(R)-3-hydroxybutyrate (PHB) as an intracellular storage material for carbon and energy, much like glycogen (B147801) in animals. mdpi.comnih.govmdpi.com

Conversely, the (S)-enantiomer is also metabolically relevant in microorganisms. Some anaerobic bacteria possess a stereospecific (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH) that allows them to degrade (S)-3-hydroxybutyrate as a carbon and energy source. nih.govasm.org Furthermore, engineered metabolic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae have been developed to produce enantiopure (S)-3-hydroxybutyrate, which serves as a valuable chiral precursor for the synthesis of bioplastics and fine chemicals. researchgate.netebi.ac.uk

In plants, the understanding of 3-hydroxybutyrate metabolism is more recent and less complete. nih.gov While plants are primarily known for producing polyhydroxybutyrate (B1163853) (PHB) through genetic engineering for biodegradable plastics, there is evidence that 3-hydroxybutyrate occurs naturally in some plants, such as flax. nih.gov Recent studies suggest that in plants, 3-HB may function as a regulatory molecule that influences gene expression related to DNA methylation. nih.govresearchgate.net

Table 2: Role of 3-Hydroxybutyrate Enantiomers in Different Organisms
OrganismPrimary Role of (R)-3-HydroxybutyratePrimary Role of (S)-3-Hydroxybutyrate
Mammals Energy substrate and signaling molecule. nih.govMetabolic intermediate and potential signaling molecule. mdpi.comgoogle.com
Bacteria Monomer for poly-(R)-3-hydroxybutyrate (PHB), a carbon/energy store. nih.govmdpi.comDegradable carbon source for some anaerobic bacteria; precursor in biotechnology. nih.govresearchgate.net
Plants Component of engineered PHB. nih.govNaturally occurring; potential signaling molecule influencing DNA methylation. nih.govnih.gov

Historical Overview of Academic Research on the Compound

Academic research into what would eventually be identified as β-hydroxybutyrate began with the study of "ketone bodies" in the 19th and early 20th centuries. These compounds were initially identified in the context of diabetic ketoacidosis. The ketogenic diet, developed in the 1920s, was an early therapeutic application based on inducing ketosis to treat epilepsy, although the precise mechanisms, including the role of specific ketone bodies, were not yet understood. mdpi.comnih.gov

For many decades, research focused on the general physiological effects of ketosis, establishing the role of ketone bodies as an alternative fuel source for the brain and other tissues during periods of glucose scarcity. frontiersin.orgfrontiersin.org The pathways of ketone body synthesis and metabolism were firmly established, identifying acetyl-CoA as the precursor. frontiersin.org

It was not until the advancement of analytical and synthetic chemistry that researchers began to focus on the stereochemistry of β-hydroxybutyrate. ethz.ch The discovery that mammalian metabolism almost exclusively produces and utilizes the (R)-enantiomer directed most physiological and clinical research toward this form. mdpi.comnih.gov The (S)-enantiomer was largely considered a laboratory curiosity or a byproduct of certain chemical syntheses.

More recently, a resurgence of interest in ketone metabolism has highlighted their functions beyond simple fuel provision, particularly their roles in cell signaling and epigenetic regulation. nih.govoup.com This has led to a more nuanced investigation into the specific activities of each enantiomer. Studies in microbiology and biotechnology have driven significant research into (S)-3-hydroxybutyrate, exploring its metabolic pathways in bacteria and its potential as a chiral building block for synthesizing biodegradable polymers and pharmaceuticals. nih.govfrontiersin.org Contemporary research continues to unravel the subtle but important physiological significance of (S)-3-hydroxybutanoate in various biological systems. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B150766 Sodium (S)-3-hydroxybutanoate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-DFWYDOINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization in Research

Enzymatic Synthesis Approaches

Enzymatic methods offer a highly specific and environmentally benign route to (S)-3-hydroxybutanoate. These approaches leverage the stereoselectivity of enzymes to produce the desired enantiomer from prochiral substrates or through the resolution of racemic mixtures.

A key enzyme in the biological production of (S)-3-hydroxybutanoate is the stereospecific (S)-3-hydroxybutyrate dehydrogenase (Hbd). asm.orgelsevierpure.com This enzyme catalyzes the reversible reduction of acetoacetate (B1235776) to (S)-3-hydroxybutyrate. asm.orgnih.gov Research has identified and characterized Hbd from various microorganisms, including anaerobic bacteria like Desulfotomaculum ruminis and Clostridium pasteurianum. asm.orgnih.govresearchgate.net In these organisms, Hbd is involved in the degradation of (S)-3-hydroxybutyrate as a carbon and energy source. asm.orgnih.gov The enzyme from Ralstonia eutropha H16, known as FadB', is strictly stereospecific for (S)-3-hydroxybutyryl-CoA and prefers NAD⁺ as a cofactor. nih.gov The in vitro activity of Hbd has been shown to be significantly higher than that of the (R)-enantiomer producing enzyme, PhaB, in engineered E. coli strains. asm.orgelsevierpure.comnih.gov

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has emerged as a powerful strategy for the production of enantiopure (S)-3-hydroxybutyrate from renewable feedstocks like glucose or ethanol (B145695). asm.orgelsevierpure.comnih.govdntb.gov.ua Synthetic metabolic pathways are constructed in these host organisms to convert central metabolites into the target product. asm.orgelsevierpure.com

In E. coli, pathways have been engineered that incorporate a thiolase, an enantioselective 3-hydroxybutyryl-CoA dehydrogenase (like Hbd for the (S)-enantiomer), and a CoA removal mechanism. asm.orgelsevierpure.comnih.gov By profiling different enzyme homologs and optimizing expression, researchers have achieved significant titers of (S)-3-hydroxybutyrate. For instance, engineered E. coli strains have produced up to 2.08 g/L of (S)-3-hydroxybutyrate in shake flask cultures. asm.orgelsevierpure.comnih.gov

Similarly, Saccharomyces cerevisiae has been engineered to produce (S)-3-hydroxybutyrate. researchgate.netdntb.gov.ua By introducing the biosynthetic pathway consisting of acetyl-CoA C-acetyltransferase (ACCT), acetoacetyl-CoA reductase (ACR), and 3-hydroxybutyryl-CoA thioesterase (HBT), engineered yeast strains have successfully produced (S)-3-hydroxybutyrate from ethanol. researchgate.net Fed-batch fermentation strategies have further enhanced production, reaching titers as high as 12.0 g/L. researchgate.net

Engineered MicroorganismPrecursorKey Enzymes Introduced/OverexpressedProduct TiterReference
Escherichia coli MG1655(DE3)GlucoseThiolase (BktB), (S)-3-hydroxybutyrate dehydrogenase (Hbd), CoA thioesterase (TesB)2.08 g/L asm.orgelsevierpure.comnih.gov
Saccharomyces cerevisiaeEthanolAcetyl-CoA C-acetyltransferase (ERG10), (S)-acetoacetyl-CoA reductase (hbd), 3-hydroxybutyryl-CoA thioesterase (tesB)12.0 g/L researchgate.net

Chemical Synthesis Methodologies for Chiral Purity

Chemical synthesis provides an alternative and often more direct route to enantiopure (S)-3-hydroxybutanoate, avoiding the complexities of biological systems. These methods are crucial for producing the compound with high chemical and optical purity.

One common chemical approach involves the hydrolysis of a corresponding enantiopure ester, such as ethyl (S)-3-hydroxybutanoate or methyl (S)-3-hydroxybutanoate. ethz.ch This can be achieved through alkaline hydrolysis (saponification) using a base like sodium hydroxide. The reaction is typically performed under controlled temperature conditions to prevent racemization.

Enzymatic hydrolysis of racemic esters is another effective strategy for obtaining the (S)-enantiomer. For example, the enantioselective hydrolysis of racemic β-butyrolactone using immobilized Candida antarctica lipase-B (CAL-B) yields (S)-β-hydroxybutyric acid, which can then be converted to the sodium salt. nih.govresearchgate.netgoogle.com A two-step enzymatic process has also been developed for the large-scale production of (R)- and (S)-ethyl-3-hydroxybutyrate, which involves a solvent-free acetylation of racemic ethyl 3-hydroxybutyrate (B1226725) followed by alcoholysis of the resulting (R)-enriched ester, both catalyzed by CAL-B. researchgate.net

Asymmetric hydrogenation of β-keto esters, such as ethyl acetoacetate or methyl acetoacetate, is a powerful method for producing chiral β-hydroxy esters with high enantiomeric excess. orgsyn.orgorgsyn.orgrsc.orggoogle.com This method often employs chiral metal catalysts. The use of BINAP-ruthenium(II) complexes has been a landmark in this field, providing a practical route to both (R)- and (S)-3-hydroxybutanoates with high chemical and optical yields. orgsyn.orggoogle.com This catalytic hydrogenation can be performed under high pressure at room temperature and allows for high substrate concentrations. orgsyn.org More recently, iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has also been developed, affording the corresponding β-hydroxy esters in good to excellent enantioselectivities. rsc.orgdicp.ac.cn

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
BINAP-Ru(II)Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate>99% orgsyn.org
Chiral Ferrocenyl P,N,N-Iridium ComplexMethyl 3-oxo-3-phenylpropanoate(S)-Methyl 3-hydroxy-3-phenylpropanoate94% dicp.ac.cn
Baker's YeastEthyl acetoacetate(S)-Ethyl 3-hydroxybutanoate94% orgsyn.orggoogle.com

Isotopic Labeling and Derivative Synthesis for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of enzymatic reactions and tracing metabolic pathways. beilstein-journals.org By replacing specific atoms in a substrate molecule with their heavier isotopes (e.g., ¹³C, ²H), researchers can follow the fate of these atoms through a reaction or a series of metabolic steps. beilstein-journals.orgnih.gov

In the context of 3-hydroxybutyrate metabolism, isotopically labeled compounds such as (R)-3-Hydroxybutanoic acid-¹³C₄ sodium and (R)-3-Hydroxybutanoic acid-¹³C₂ sodium are used as tracers. medchemexpress.com For instance, feeding studies with (4'-hydroxy-¹⁸O,1-¹³C)-L-tyrosine have been used to distinguish between different proposed biosynthetic mechanisms. beilstein-journals.org

Kinetic isotope effect (KIE) studies, where the reaction rate is compared between a normal substrate and its isotopically labeled counterpart, provide detailed insights into the rate-limiting steps of an enzyme-catalyzed reaction. nih.govacs.org For example, primary deuterium (B1214612) KIEs have been measured for (R)-3-hydroxybutyrate dehydrogenase using NADH and its deuterated form, NADD, to probe the hydride transfer step in the catalytic mechanism. nih.govacs.org Solvent deuterium KIEs have also been employed to understand the role of proton transfer in the reduction of 3-oxocarboxylates. acs.org These mechanistic studies are crucial for understanding the fundamental principles of enzyme catalysis and for the rational design of more efficient biocatalysts. nih.gov

Metabolic Pathways and Regulation

Role as an Intermediate in β-Oxidation of Fatty Acids

The CoA thioester of (S)-3-hydroxybutyrate, (S)-3-hydroxybutyryl-CoA, is a key intermediate in the mitochondrial β-oxidation of fatty acids. asm.orgmdpi.com This metabolic pathway is responsible for the breakdown of fatty acids to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. The formation of (S)-3-hydroxybutyryl-CoA occurs during the final stages of the β-oxidation spiral for even-numbered fatty acids.

In this process, crotonyl-CoA is hydrated to form (S)-3-hydroxybutyryl-CoA, which is subsequently oxidized to acetoacetyl-CoA. nih.gov This sequence of reactions is a critical part of the pathway that shortens the fatty acid chain by two carbons in each cycle. While (R)-3-hydroxybutyrate is associated with ketogenesis, (S)-3-hydroxybutyryl-CoA is specifically involved in the catabolic process of fatty acid degradation in both eukaryotes and prokaryotes. asm.org

In some engineered microorganisms, the native fatty acid β-oxidation pathway can be reversed to produce enantiopure (S)-3-hydroxybutyrate from glucose. nih.gov This is achieved by upregulating the expression of specific enzymes that convert acetyl-CoA to (S)-3-hydroxybutyryl-CoA, which is then hydrolyzed to (S)-3-hydroxybutyrate. nih.gov

Interactions with Key Metabolic Enzymes

The metabolism of Sodium (S)-3-hydroxybutanoate is governed by the activity of specific enzymes that recognize its stereochemistry. These enzymes play crucial roles in both its synthesis and degradation.

3-Hydroxybutyrate (B1226725) Dehydrogenase Kinetics and Isoform-Specific Interactions

3-Hydroxybutyrate dehydrogenase (HBDH) is a key enzyme that catalyzes the interconversion of 3-hydroxybutyrate and acetoacetate (B1235776). While mammalian HBDH is typically specific for the (R)-enantiomer, stereospecific (S)-3-hydroxybutyrate dehydrogenases (3SHBDH) have been identified in anaerobic bacteria. wikipedia.orgnih.gov

One such enzyme, a novel (S)-3-hydroxylbutyrate dehydrogenase from Desulfotomaculum ruminis (Dr3SHBDH), has been characterized. This enzyme demonstrates strict stereospecificity, being active only with (S)-3-hydroxybutyrate and not its (R)-isomer. nih.gov It catalyzes the reversible NAD(P)H-dependent reduction of acetoacetate to form (S)-3-hydroxybutyrate. nih.govnih.gov Isothermal calorimetry experiments have indicated a sequential binding mechanism where NADH binds to the enzyme before (S)-3-hydroxybutyrate. nih.govnih.gov The enzyme from Nitrosopumilus maritimus shows low Km values for (S)-3-hydroxybutyryl-CoA, suggesting its adaptation for this substrate. nih.gov

The kinetic properties of these enzymes are crucial for understanding their physiological roles. The pH optimum for the oxidation of (S)-3-hydroxybutyryl-CoA by the N. maritimus enzyme is around 9.0, while the reverse reaction (reduction of acetoacetyl-CoA) is maximal at a lower pH of 7.0-7.8. nih.gov

Enzyme SourceSubstrateKmVmaxOptimal pH (Oxidation)Optimal pH (Reduction)
Nitrosopumilus maritimus(S)-3-hydroxybutyryl-CoALow (specific value not provided)-~9.07.0 - 7.8
Desulfotomaculum ruminis (Dr3SHBDH)(S)-3-hydroxybutyrate----

β-Ketothiolase Activity in Biosynthesis

β-Ketothiolases are a class of enzymes that catalyze the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a precursor for the synthesis of 3-hydroxybutyrate. nih.gov These enzymes are categorized as either biosynthetic or degradative. Biosynthetic β-ketothiolases are involved in pathways such as the synthesis of polyhydroxyalkanoates (PHAs), which are polyesters produced by various microorganisms as carbon and energy storage materials. nih.govasm.org

In the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in the haloarchaeon Haloferax mediterranei, two β-ketothiolases, PhaA and BktB, are involved in supplying the precursors. nih.gov PhaA specifically catalyzes the formation of acetoacetyl-CoA from two acetyl-CoA molecules. nih.gov This acetoacetyl-CoA can then be reduced to form a hydroxybutyryl-CoA intermediate. In engineered Escherichia coli, the overexpression of a C-acetyltransferase gene, a type of β-ketothiolase, enables the biosynthesis of (S)-3-hydroxybutyrate through an inverted fatty acid β-oxidation pathway. nih.gov

Cellular Uptake Mechanisms and Transporters

The transport of this compound across cell membranes is facilitated by a family of proteins known as monocarboxylate transporters (MCTs). mdpi.comresearchgate.net These transporters are crucial for the cellular uptake and release of monocarboxylic acids, including lactate (B86563), pyruvate, and ketone bodies.

Several MCT isoforms have been identified, with MCT1 and MCT2 being prominent in transporting 3-hydroxybutyrate across the blood-brain barrier. mdpi.com The UniProt database indicates that MCT2 (SLC16A7) can transport (S)-3-hydroxybutanoate. uniprot.org Renal reabsorption of ketone bodies from the glomerular filtrate is also mediated by specific transporters, including sodium-dependent monocarboxylate transporters (SMCTs) in the luminal membrane and MCTs in the basolateral membrane of the renal tubules. mdpi.com

In the bacterium Bacillus subtilis, a specific transporter, HbuT, is presumed to be responsible for the uptake of exogenous 3-hydroxybutyrate. mdpi.com In some anaerobic bacteria like Clostridium pasteurianum, a gene cluster associated with (S)-3-hydroxybutyrate degradation includes a short-chain fatty acid transporter (SCFAT), suggesting a mechanism for its import into the cell. asm.org

TransporterOrganism/TissueSubstrate(s)Transport Mechanism
MCT1 (SLC16A1)Mouse(R)-3-hydroxybutanoate, lactateProton-coupled symport
MCT2 (SLC16A7)Human(S)-3-hydroxybutanoate, (R)-3-hydroxybutanoate, lactate, pyruvateProton-coupled symport
SMCTsMammalian Kidney TubulesMonocarboxylatesSodium-dependent transport
HbuTBacillus subtilis3-hydroxybutyrate-
SCFATClostridium speciesShort-chain fatty acids, (S)-3-hydroxybutyrate (putative)-

Interplay with Other Metabolic Substrates and Pathways

The metabolism of this compound is interconnected with several other key metabolic pathways, including those of glucose and amino acids. As an energy substrate, its utilization can influence and be influenced by the availability of other fuel sources.

During periods of glucose deprivation, the production of ketone bodies, including 3-hydroxybutyrate, from fatty acid oxidation increases to provide an alternative energy source for tissues like the brain and heart. asm.org In astrocytes, β-hydroxybutyrate has been shown to inhibit glucose consumption and glycolysis. mdpi.com

The metabolism of 3-hydroxybutyrate is also linked to amino acid metabolism. Ketone bodies can be produced from the catabolism of ketogenic amino acids. nih.gov Furthermore, isotopically labeled 3-hydroxybutyrate has been shown to serve as a substrate for the synthesis of glutamine and other amino acids. mdpi.com The metabolism of 3-hydroxybutyrate can also influence the production of the neurotransmitter GABA by increasing the synthesis of its precursor, glutamate (B1630785). mdpi.comresearchgate.net

The interplay is also evident at the level of CoA intermediates. Acetoacetyl-CoA, the product of (S)-3-hydroxybutyryl-CoA oxidation, is a central molecule that can be derived from or feed into various pathways, including fatty acid metabolism and the synthesis and degradation of ketone bodies. asm.orgnih.gov

Molecular Mechanisms and Signaling

Gene Regulation and Epigenetic Modulation

(S)-3-hydroxybutanoate is a key player in epigenetic regulation, directly influencing the cellular machinery that controls gene accessibility and expression.

A primary molecular function of (S)-3-hydroxybutanoate is the inhibition of class I histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. nih.govdovepress.com By inhibiting HDACs, 3-HB promotes histone hyperacetylation, a state associated with the relaxation of chromatin, which makes DNA more accessible to transcription factors and thereby activates gene expression. nih.govmdpi.com This inhibition appears to be a direct effect of the molecule. nih.gov

The consequences of HDAC inhibition by 3-HB extend beyond histones to include the deacetylation of non-histone proteins, which can further modulate cellular processes. nih.gov This epigenetic modification mechanism is fundamental to many of the observed physiological effects of the compound. While widely reported, it is noteworthy that some studies have not been able to confirm a significant HDAC inhibitory effect for 3-HB in all cell types investigated, suggesting the mechanisms may be context-dependent. life-science-alliance.orgbiorxiv.org

FeatureDescriptionSource
Target Enzymes Class I and Class IIa Histone Deacetylases (HDACs). nih.gov
Direct Effect Inhibition of HDAC activity. nih.gov
Molecular Consequence Increased histone acetylation (hyperacetylation). nih.govmdpi.com
Chromatin State Leads to a more open and relaxed chromatin structure. nih.gov
Functional Outcome Facilitates access of transcription factors to DNA, generally activating gene expression. nih.govdovepress.com

A significant outcome of 3-HB's HDAC-inhibiting activity is the enhancement of the body's antioxidant capacity. nih.gov The inhibition of HDACs leads to the increased transcription of genes that encode for factors involved in resistance to oxidative stress. nih.gov Key among these is the Forkhead box protein O3 (FOXO3a). nih.govlife-science-alliance.orgbiorxiv.org The upregulation of the FOXO3A gene results in the increased production of its corresponding protein, which in turn activates the transcription of various antioxidant enzymes. nih.gov

Studies have specifically identified the upregulation of FOXO3A and MT2 (Metallothionein 2) in response to elevated 3-HB levels, contributing to a significant reduction in markers of oxidative stress. nih.govresearchgate.net This mechanism positions (S)-3-hydroxybutanoate as an endogenous regulator of cellular redox balance, protecting cells from damage caused by reactive oxygen species (ROS).

Target GeneGene Product FunctionEffect of (S)-3-hydroxybutanoateSource
FOXO3A Transcription factor that activates antioxidant enzyme expression.Upregulation of gene expression. nih.govlife-science-alliance.orgbiorxiv.org
MT2 Metallothionein 2, a protein that binds heavy metals and scavenges free radicals.Upregulation of gene expression. nih.govresearchgate.net
Catalase Enzyme that catalyzes the decomposition of hydrogen peroxide.Upregulation via FOXO3a activation. life-science-alliance.orgbiorxiv.org
MnSOD Manganese superoxide (B77818) dismutase, an antioxidant enzyme in mitochondria.Upregulation via FOXO3a activation. life-science-alliance.orgbiorxiv.org

The influence of (S)-3-hydroxybutanoate on gene expression is diverse and cell-type specific. Research has documented its ability to regulate a variety of genes involved in metabolism, cell cycle control, and cellular differentiation.

In a rat islet cell line, treatment with sodium butyrate (B1204436) led to a more differentiated state, characterized by a tenfold increase in the steady-state mRNA levels of insulin (B600854) and an 8.5-fold increase for glucagon, driven by enhanced gene transcription. nih.gov Concurrently, it inhibited the expression of the angiotensinogen (B3276523) gene. nih.gov In the context of liver metabolism, butyrate has been shown to induce the expression of the Fibroblast Growth Factor 21 (FGF21) gene by inhibiting HDAC3, which normally suppresses a key transcription factor for FGF21. researchgate.net Furthermore, in cancer cell models, 3-HB can selectively activate genes that encode for proteins that block the cell cycle, such as p21WAF1, which can lead to apoptosis. nih.gov

Cell/Tissue TypeRegulated Gene(s)Observed EffectSource
Rat Insulinoma CellsInsulin, GlucagonIncreased transcription and mRNA levels. nih.gov
Rat Insulinoma CellsAngiotensinogenInhibited gene expression. nih.gov
Liver (Hepatic) CellsFGF21Induced gene expression via HDAC3 inhibition. researchgate.net
Cancer Cellsp21WAF1Activated gene expression, leading to cell cycle arrest. nih.gov
Flax (Plant model)CMT3, DDM1, DMEUpregulation of genes involved in chromatin remodeling. nih.gov

Receptor-Mediated Signaling

In addition to its intracellular effects on epigenetics, (S)-3-hydroxybutanoate also functions as an extracellular signaling molecule by binding to and activating specific cell surface receptors.

(S)-3-hydroxybutanoate is an endogenous ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. nih.govnih.govresearchgate.net HCAR2 is a G-protein coupled receptor (GPCR) found on the surface of various cell types, including adipocytes (fat cells), immune cells, and microglia. nih.govnih.gov

Upon binding of 3-HB, HCAR2 primarily couples to Gi/o proteins. researchgate.netnih.gov This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP), a crucial second messenger. nih.gov In adipocytes, this signaling cascade results in the reduction of lipolysis, the breakdown of stored fat. nih.govnih.gov This creates a negative feedback loop where high levels of ketone bodies signal to decrease the release of fatty acids, their precursors, from fat stores. nih.gov In immune cells, HCAR2 activation is associated with anti-inflammatory effects. nih.govnih.gov

ReceptorAlso Known AsLigandPrimary Signaling PathwayKey Cellular EffectsSource
HCAR2 GPR109A(S)-3-hydroxybutanoateGi/o protein coupling, inhibition of adenylyl cyclase, decreased cAMP.Reduced lipolysis in adipocytes, anti-inflammatory responses in immune cells. nih.govresearchgate.netnih.govnih.gov

(S)-3-hydroxybutanoate also interacts with the Free Fatty Acid Receptor 3 (FFAR3), another GPCR also known as GPR41. nih.govfrontiersin.org FFAR3 is expressed in various tissues, including the peripheral nervous system. mdpi.com While short-chain fatty acids like propionate (B1217596) and butyrate typically activate this receptor, studies indicate that 3-hydroxybutyrate (B1226725) acts as an FFAR3 antagonist. mdpi.commdpi.com

ReceptorAlso Known AsLigand InteractionPrimary Signaling PathwayKey Cellular EffectsSource
FFAR3 GPR41AntagonistBlocks Gi/o-mediated signaling.Inhibition of sympathetic nervous system activity, influence on energy expenditure. mdpi.commdpi.com

Modulation of Cellular Redox Homeostasis

Sodium (S)-3-hydroxybutanoate, a ketone body, plays a significant role in modulating cellular redox homeostasis, which is the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. ontosight.ai An imbalance in this system leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. mdpi.comnih.gov this compound exerts its influence on redox balance through several interconnected mechanisms, including the direct scavenging of ROS, inhibition of mitochondrial ROS production, and, most notably, the upregulation of endogenous antioxidant defense systems. nih.gov

A primary mechanism through which this compound bolsters cellular antioxidant capacity is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. csic.esnih.gov Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. mdpi.comfrontiersin.org However, in the presence of stimuli like this compound, this inhibition is lifted.

Research indicates that the compound functions as an inhibitor of histone deacetylases (HDACs). nih.gov This inhibition leads to increased histone acetylation, which in turn promotes the transcription of genes associated with oxidative stress resistance, such as Forkhead box protein O3 (FOXO3A) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov PGC-1α can interact with and coactivate FOXO1, another transcription factor that helps drive the expression of antioxidant enzymes. nih.gov The activation of these pathways culminates in the nuclear translocation of Nrf2. csic.esnih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of key antioxidant enzymes like manganese superoxide dismutase (MnSOD), catalase (CAT), heme oxygenase-1 (HO-1), and glutathione (B108866) peroxidase (GPx). nih.govfrontiersin.orgnih.gov This cascade enhances the cell's ability to neutralize ROS and maintain redox homeostasis. csic.esnih.gov

Detailed Research Findings

Research across various models has elucidated the specific effects of hydroxybutyrates on cellular redox pathways. In aged rat kidneys, treatment with β-hydroxybutyrate (HB) was found to reverse the age-related decrease in the expression of the antioxidant enzymes MnSOD and catalase. nih.gov This effect was linked to the increased expression of the key antioxidant transcription factors FoxO1 and PGC-1α. nih.gov

Model SystemKey FindingsReference
Aged Rat KidneyTreatment with β-hydroxybutyrate reversed the age-related decline in MnSOD and catalase expression. nih.gov
Upregulation of MnSOD and catalase was associated with increased expression of FoxO1 and PGC-1α. nih.gov

A table summarizing the effect of β-hydroxybutyrate on antioxidant enzyme expression in aged rat kidneys.

Further in vitro studies have detailed the compound's impact on the Nrf2 pathway across different cell types. For instance, in human hepatocyte (HepG2) cells exposed to hydrogen peroxide, sodium butyrate treatment led to increased nuclear Nrf2, upregulation of antioxidant enzymes like HO-1, NQO1, MnSOD, and GPx, and a subsequent decrease in ROS and apoptosis. csic.es

Cell TypeSpeciesTreatmentKey FindingsReference
Endothelial (HBMEC) HumanPropionate 1 µM, 12–24hProtected Blood-Brain Barrier via Nrf2 signaling. csic.es
Fibroblast (BMECs) BovineSodium Butyrate 2 mM, 1–12hIncreased nuclear Nrf2; Decreased H₂O₂ and apoptosis through GPR109A/AMPK/Nrf2. csic.es
Epithelial (IEC-6) RatSodium Butyrate 2 mM, 24–48hIncreased nuclear Nrf2; Increased GST and NQO1. csic.es
Hepatocyte (HepG2) HumanSodium Butyrate 0.3 mM 96h + 800 µM H₂O₂ 4hIncreased nuclear Nrf2; Increased HO1, NQO1, MnSOD, GPx; Decreased ROS and apoptosis. csic.es

A table detailing the activation of the Keap1-Nrf2 defense pathway by short-chain fatty acids (SCFAs) like butyrate in various in vitro models.

Studies on human neutrophils have revealed a more complex interaction. While sodium butyrate did not alter superoxide anion production, it significantly elevated hydrogen peroxide generation. nih.gov Conversely, it strongly inhibited the generation of more potent myeloperoxidase-mediated oxidants in a dose-dependent manner, suggesting a mechanism that could attenuate the destructive activities of neutrophils. nih.gov

Cell TypeStimulantAnalyteEffect of Sodium ButyrateReference
Human NeutrophilsOpsonized Zymosan (OZ) or Phorbol Myristate Acetate (PMA)Superoxide Anion (Hydroethidine oxidation)No alteration (up to 50 mM). nih.gov
Human NeutrophilsOZHydrogen Peroxide (Dichlorofluorescein oxidation)Elevated to 125 ± 8% of control (at 25 mM). nih.gov
Human NeutrophilsPMAHydrogen Peroxide (Dichlorofluorescein oxidation)Elevated to 191 ± 30% of control (at 25 mM). nih.gov
Human NeutrophilsOZMyeloperoxidase-mediated oxidants (Chemiluminescence)Inhibited by 61 ± 6% (at 50 mM). nih.gov
Human NeutrophilsPMAMyeloperoxidase-mediated oxidants (Chemiluminescence)Inhibited by 71 ± 9% (at 50 mM). nih.gov

A table summarizing the effects of sodium butyrate on reactive oxygen species (ROS) generation by human neutrophils.

Physiological Roles and Functional Impact

Contribution to Energy Metabolism in Various Tissues

Sodium (S)-3-hydroxybutanoate serves as a crucial alternative energy source for various tissues, most notably the brain and heart, particularly under conditions of limited glucose availability, such as fasting or strenuous exercise. nih.govphysiology.org When glucose levels are low, the body metabolizes fatty acids in the liver, leading to the production of ketone bodies, including (S)-3-hydroxybutyrate. This compound can then be transported via the bloodstream to extrahepatic tissues.

Once inside the target cells, (S)-3-hydroxybutyrate is converted to acetoacetate (B1235776), which is then transformed into two molecules of acetyl-CoA. physiology.org This acetyl-CoA subsequently enters the Krebs cycle (also known as the citric acid cycle) to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. physiology.orgwikipedia.org This metabolic pathway allows vital organs to maintain their function even when the primary energy source, glucose, is scarce. nih.gov Research suggests that (S)-3-hydroxybutyrate may be a more efficient fuel source than glucose, yielding more ATP per unit of oxygen consumed.

In the context of the brain, which has high energy demands, the ability to utilize ketone bodies like (S)-3-hydroxybutyrate is critical for survival during periods of starvation. nih.gov Similarly, the heart can readily use ketone bodies to meet its continuous energy requirements. physiology.org

Neurobiological Effects

This compound exerts a variety of significant effects on the nervous system, influencing cognitive functions, providing neuroprotection, and playing a role in neuronal development and communication.

Research indicates that this compound can positively influence cognitive function and memory. frontiersin.orgnih.gov One of the key mechanisms behind this is believed to be the upregulation of brain-derived neurotrophic factor (BDNF), a protein crucial for synaptic plasticity, learning, and memory. nih.govnih.gov Studies have shown that increased levels of (S)-3-hydroxybutyrate correlate with increased BDNF expression in cerebral cortical neurons. nih.govnih.gov

Another proposed mechanism is the inhibition of histone deacetylases (HDACs). embopress.orgnih.gov By inhibiting HDACs, (S)-3-hydroxybutyrate can lead to the hyperacetylation of histones, which in turn can make chromatin more accessible for the transcription of genes involved in memory formation. embopress.orgwikipedia.org For instance, the inhibition of HDACs has been linked to the increased expression of the pro-longevity transcription factor FOXO3a. embopress.org

A study investigating the effects of an optimized oral dose of 3-hydroxybutyrate (B1226725) (3-HB) on healthy subjects reported significant improvements in certain cognitive and mood parameters. The following table summarizes some of the key findings from this research. frontiersin.org

Cognitive/Mood ParameterPlacebo Group (Change)3-HB Group (3.5g) (Change)
Speed and Accuracy Test
Total Responses-Significant Improvement
Correct Answers-Significant Improvement
Profile of Mood States 2 (POMS2)
Confusion–Bewilderment-Significant Improvement
Fatigue–Inertia-Significant Improvement
Vigor-Activity-Significant Improvement
Total Mood Disturbance-Significant Improvement
Visual Analogue Scale (VAS) for Fatigue -Significant Improvement

Table 1: Effects of 3-HB on Cognitive Function and Mood. frontiersin.org

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress and neuronal injury. ijbs.comfrontiersin.org It can reduce the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells. nih.govimrpress.com Research in hippocampal cell lines has shown that β-hydroxybutyric acid can decrease markers of oxidative stress, such as ROS and nitrite (B80452) content, while increasing the levels of the antioxidant glutathione (B108866). imrpress.com This leads to a reduction in lipid peroxidation, a key indicator of cellular damage. imrpress.com

Furthermore, (S)-3-hydroxybutyrate has been found to reduce the activity of caspase-1 and caspase-3, enzymes that play a crucial role in apoptosis, or programmed cell death. imrpress.com This anti-apoptotic effect contributes to its neuroprotective capabilities. The neuroprotective effects of (S)-3-hydroxybutyrate are also linked to the upregulation of NAD+-dependent Sirtuin 3 (SIRT3) and its downstream targets, superoxide (B77818) dismutase 2 (SOD2) and forkhead box O3A (FOXO3A), in the penumbra area following an ischemic stroke. frontiersin.org In experimental models of cardiac arrest, the infusion of sodium DL-3-ß-hydroxybutyrate was associated with reduced circulating markers of cerebral injury. ijbs.com

The table below summarizes the effects of β-hydroxybutyric acid on markers of oxidative stress and apoptosis in a hippocampal cell line. imrpress.com

MarkerEffect of β-hydroxybutyric acid
Oxidative Stress Markers
Reactive Oxygen Species (ROS)Decreased
Nitrite ContentDecreased
Glutathione ContentIncreased
Lipid PeroxidationDecreased
Apoptosis Markers
Caspase-1 ActivityReduced
Caspase-3 ActivityReduced

Table 2: Neuroprotective Effects of β-hydroxybutyric acid on Oxidative Stress and Apoptosis Markers. imrpress.com

This compound has been shown to enhance neuronal migration and axonogenesis, which are fundamental processes for the development and repair of the nervous system. nih.govresearchgate.net In a study using primary cortical neurons from Sprague Dawley rats, treatment with D/L-sodium-beta-hydroxybutyrate (D/L-BHB) after a simulated injury led to significant improvements in neural regeneration. nih.gov

The study reported a 70% increase in the velocity of migrating neurons in the treated samples compared to the control group. nih.gov Furthermore, the cell density in the damaged area increased by 97.27% in response to the treatment. nih.gov These effects were accompanied by an increased expression of synapsin-I and β3-tubulin, which are proteins associated with synaptogenesis and axonogenesis, respectively. nih.govresearchgate.net These findings suggest that this compound can promote the structural and functional recovery of neurons following injury.

The following table presents the quantitative findings on the effects of D/L-BHB on neuronal regeneration. nih.gov

ParameterControl GroupD/L-BHB Treated GroupPercentage Change
Neuronal Migration Velocity 0.252 μm per 15 min0.429 μm per 15 min+70%
Cell Density Increase --+97.27%
Gap Size Reduction --74.64%
Synapsin-I Expression LowerSignificantly Higher-
β3-tubulin Expression LowerSignificantly Higher-

Table 3: Effects of D/L-sodium-beta-hydroxybutyrate on Neuronal Migration and Regeneration. nih.gov

While this compound is structurally similar to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), there is no conclusive evidence to suggest that it directly activates GABA receptors. medrxiv.orguniversiteitleiden.nl However, its metabolism can indirectly influence the GABAergic system. nih.govnih.gov

Research suggests that the metabolism of (S)-3-hydroxybutyrate can lead to an increase in the synthesis of glutamate (B1630785), which is a precursor for GABA. nih.govnih.gov This can, in turn, increase the capacity of GABAergic neurons to produce GABA. nih.gov By altering the balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, this compound may contribute to a state of neuronal stabilization, which could be a factor in its neuroprotective properties. nih.gov

Cardiovascular System Function

This compound has been shown to have significant and beneficial effects on the cardiovascular system. nih.govahajournals.org In patients with chronic heart failure and reduced ejection fraction (HFrEF), infusion of 3-hydroxybutyrate has been demonstrated to increase cardiac output and improve left ventricular ejection fraction. nih.govahajournals.org

One study reported a 40% increase in cardiac output, which amounted to an additional 2.0 L/min, and an absolute improvement in left ventricular ejection fraction of 8%. nih.gov These hemodynamic improvements were observed to be dose-dependent and occurred within a physiological concentration range of the compound. nih.gov The increase in cardiac output was attributed to both an increase in stroke volume and heart rate. ahajournals.org

Furthermore, (S)-3-hydroxybutyrate has been shown to have a protective effect against myocardial ischemia-reperfusion injury. jci.org Studies in animal models have indicated that it can reduce the size of myocardial infarctions. jci.org The compound is also readily utilized by the heart as an energy substrate, which may contribute to its beneficial effects in the context of heart failure, where myocardial energy metabolism is often impaired. jci.org

The table below summarizes the key cardiovascular effects observed in a study on HFrEF patients. nih.govahajournals.org

Cardiovascular ParameterChange with 3-OHB Infusion
Cardiac Output +2.0 L/min (40% increase)
Left Ventricular Ejection Fraction +8% (absolute improvement)
Stroke Volume +20 mL
Heart Rate +7 bpm

Table 4: Hemodynamic Effects of 3-hydroxybutyrate Infusion in HFrEF Patients. nih.govahajournals.org

Myocardial Fuel Utilization and Bioenergetics

The heart is a metabolically flexible organ, capable of utilizing various substrates to meet its high energy demands. In states of metabolic stress, such as heart failure, the heart's capacity to oxidize fatty acids—its primary fuel source—is diminished. nih.gov Evidence suggests that under these conditions, the heart increases its utilization of ketone bodies, including 3-hydroxybutyrate, as a compensatory fuel source. nih.govjci.org This metabolic shift is considered an adaptive stress defense mechanism. nih.govjci.org

Studies have shown that providing an increased supply of 3-hydroxybutyrate can enhance the bioenergetic thermodynamics of mitochondria, particularly when fatty acid availability is limited. nih.gov In a canine model of heart failure, the infusion of 3-hydroxybutyrate led to increased myocardial uptake of the ketone body. jci.org This was accompanied by a normalization of myocardial oxygen consumption (MVO2), which is often reduced in the failing heart, suggesting an improvement in cardiac work and efficiency. jci.org The failing heart's ability to use 3-hydroxybutyrate as an ancillary fuel may help improve cardiac bioenergetics and, consequently, augment contractile function when the capacity to burn primary substrates like fatty acids and glucose is compromised. nih.gov In healthy individuals, infusion of sodium β-hydroxybutyrate has been shown to displace myocardial glucose uptake while increasing myocardial blood flow. ahajournals.org

Impact on Cardiac Hemodynamics and Output

This compound exerts significant beneficial effects on cardiac hemodynamics and output, particularly in the context of heart failure. ahajournals.orgahajournals.org In studies involving patients with heart failure with reduced ejection fraction (HFrEF), the infusion of 3-hydroxybutyrate led to a substantial increase in cardiac output. ahajournals.org This improvement is driven by an increase in both stroke volume and heart rate. ahajournals.org

Detailed research findings have quantified these effects. For instance, in one study, 3-hydroxybutyrate infusion increased cardiac output by approximately 2.0 L/min and stroke volume by 20 mL, which corresponded to a 40% rise in cardiac output. ahajournals.org Furthermore, the left ventricular ejection fraction showed an absolute improvement of 8%. ahajournals.org These hemodynamic improvements are dose-dependent and can be observed even at physiological concentrations of 3-hydroxybutyrate. ahajournals.org The mechanism behind these effects involves both enhanced cardiac contractility and a reduction in vascular resistance (vasodilation), which lowers the afterload on the heart. nih.govresearchgate.net

Table 1: Hemodynamic Effects of 3-Hydroxybutyrate Infusion in Heart Failure Patients

Parameter Change Observed Reference
Cardiac Output ▲ Increase of ~2.0 L/min (40%) ahajournals.org
Stroke Volume ▲ Increase of 20 mL ahajournals.org
Left Ventricular Ejection Fraction ▲ Absolute increase of 8% ahajournals.org
Systemic Vascular Resistance ▼ Reduction ahajournals.orgahajournals.org

Note: This table synthesizes data from studies on patients with heart failure.

Mitigation of Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a phenomenon where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. jacc.org This process is associated with oxidative stress and inflammation. jacc.orgfrontiersin.org this compound has demonstrated a protective role against this type of injury. researchgate.netahajournals.org

In experimental models, the infusion of 3-hydroxybutyrate has been shown to diminish I/R injury, a benefit attributed to its ability to improve mitochondrial energy metabolism. researchgate.netahajournals.org In a large animal model of cardiac arrest, infusion of sodium DL-3-ß-hydroxybutyrate was associated with reduced circulating biomarkers of cerebral injury following resuscitation. nih.govnih.gov Studies have also indicated that 3-hydroxybutyrate can reduce mitochondrial oxidative stress in the myocardium after an I/R event. jacc.org This protective effect is linked to the inhibition of class I histone deacetylases (HDACs), which leads to the activation of antioxidant genes. jacc.org By preserving mitochondrial function and reducing oxidative damage, the compound helps to mitigate the cellular damage characteristic of reperfusion injury. jacc.orgahajournals.org

Gut Microbiome Interactions and Colonic Health

The gut microbiome produces short-chain fatty acids (SCFAs), such as butyrate (B1204436), through the fermentation of dietary fibers. frontiersin.org These metabolites are crucial for maintaining gut health. mdpi.commdpi.com Butyrate, in particular, serves as the primary energy source for colonocytes (the epithelial cells of the colon) and plays a vital role in enhancing the gut barrier and exerting anti-inflammatory effects. mdpi.com

Sodium butyrate has been shown to modulate the gut microbial composition and reduce microbiota dysbiosis associated with gut inflammation. mdpi.com It can also reduce pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com The interaction of butyrate with G-protein-coupled receptors, such as GPR109a, on colon cells is linked to anti-inflammatory and apoptosis-inducing effects, particularly in the context of colon cancer cells. mdpi.com Although most research focuses on butyrate produced by gut flora, the systemic administration of related compounds like this compound can also activate these receptors, suggesting a potential for therapeutic intervention in inflammatory bowel conditions. mdpi.com

Regulation of Lipid Metabolism and Adipocyte Lipolysis

This compound plays a key regulatory role in lipid metabolism, primarily through its potent anti-lipolytic effects. nih.govnih.gov It inhibits the breakdown of stored triglycerides in adipose tissue, a process known as lipolysis. nih.govsochob.cl This action is mediated through the binding of 3-hydroxybutyrate to specific cell surface receptors on adipocytes, such as the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A). ebi.ac.uknih.gov

Activation of this receptor by 3-hydroxybutyrate reduces intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn inhibits the activity of protein kinase A (PKA). nih.gov This leads to the dephosphorylation and inactivation of key lipolytic enzymes like hormone-sensitive lipase (B570770) (HSL). nih.gov Studies in humans have demonstrated that oral administration of sodium D/L-3-hydroxybutyrate leads to a rapid decrease in free fatty acid concentrations by over 70% and a significant reduction in the phosphorylation of HSL in adipose tissue. nih.gov This feedback mechanism helps to control the rate of ketogenesis by limiting the availability of its fatty acid precursors. nih.govnih.gov

Table 2: Effect of Sodium D/L-3-hydroxybutyrate Ingestion on Lipolysis

Parameter Effect Percentage Change Reference
Free Fatty Acid Concentration ▼ Decrease >70% nih.gov
Palmitate Rate of Appearance ▼ Decrease Halved nih.gov
HSL Phosphorylation (in adipose tissue) ▼ Decrease 70-80% nih.gov

Note: Data from a human randomized, controlled, crossover trial.

Role in Plant Physiology

While the role of 3-hydroxybutyrate is well-documented in animals, its function in plants is a more recent area of investigation. nih.gov Research has confirmed that 3-hydroxybutyrate naturally occurs in plants, such as flax (Linum usitatissimum). nih.gov

Emerging studies suggest that, similar to its role in animals, 3-hydroxybutyrate acts as a signaling molecule in plants. nih.govnih.gov It is believed to influence the expression of genes involved in DNA methylation, thereby potentially altering DNA methylation levels and regulating gene expression. nih.govnih.gov Much of the existing plant literature has focused on the polymer form, polyhydroxybutyrate (B1163853) (PHB), for its potential use in producing biodegradable plastics. nih.gov However, the discovery of monomeric 3-hydroxybutyrate as an endogenous signaling molecule opens new avenues for understanding plant metabolism and response to stimuli. nih.gov

Research Models and Methodologies

In Vitro Cellular Models

In the study of Sodium (S)-3-hydroxybutanoate, various in vitro cellular models are employed to elucidate its biological effects and mechanisms of action. These models provide a controlled environment to investigate cellular processes without the complexities of a whole organism.

One common application is the use of primary neuronal cultures to model brain injury and repair. For instance, a "scratch assay" on these cultures can simulate central nervous system injury, allowing researchers to observe processes like cell migration and regeneration in response to treatment with this compound. mdpi.com Studies have shown that treatment can significantly increase the density of cell nuclei and enhance cell migration into the damaged area, suggesting a role in neuroregeneration. mdpi.com

Human pluripotent stem cell-derived cardiac organoids are another valuable in vitro model. These three-dimensional structures mimic aspects of the human heart and are used to study the effects of this compound on cardiac function. Research using these organoids has demonstrated that the compound can increase contraction amplitude and shorten contraction duration without affecting calcium handling or conduction velocity. researchgate.net

Additionally, cell lines like HEK293T and HCT116 are utilized to investigate the molecular mechanisms of this compound, particularly its role in epigenetic modifications. These cells can be treated with the compound to study changes in histone acetylation. nih.gov

The table below summarizes key findings from studies using in vitro cellular models to investigate this compound.

Cell ModelKey Findings
Primary Neuronal CulturesIncreased cell density and migration in a simulated injury model. mdpi.com
Human Cardiac OrganoidsIncreased contraction amplitude and shortened contraction duration. researchgate.net
HEK293T and HCT116 CellsUsed to study the effects on histone acetylation. nih.gov

In Vivo Animal Models for Disease Research

Animal models are crucial for understanding the systemic effects of this compound in various disease states. These models allow for the investigation of complex physiological responses that cannot be fully replicated in vitro.

Porcine models are frequently used in cardiovascular research due to the anatomical and physiological similarities between the pig and human heart. For example, a porcine model of cardiogenic shock has been used to demonstrate that infusion of 3-hydroxybutyrate (B1226725) can enhance cardiac function by increasing contractility and reducing vascular resistance. nih.gov Similarly, in a porcine model of heart transplantation, Sodium (S)-3-hydroxybutyrate infusion has been shown to improve cardiac hemodynamic recovery and mitochondrial respiratory capacity. researchgate.netahajournals.org

Rodent models, particularly mice, are extensively used to study a wide range of conditions. In a mouse model of sepsis, supplementation with Sodium (S)-3-hydroxybutyrate has been shown to prevent muscle weakness. researchgate.netnih.gov Animal models have also been instrumental in studying the role of 3-hydroxybutyrate in neurological disorders. nih.gov For instance, in a mouse model of Alzheimer's disease, the compound was found to improve cognitive function and reduce the accumulation of β-amyloid peptide. nih.gov Furthermore, in a mouse model of Huntington's disease, infusion of D-3-hydroxybutyrate reduced motor deficits and prolonged lifespan. nih.gov

The following table details the use of various animal models in research on this compound and its effects on different diseases.

Animal ModelDisease/Condition StudiedKey Findings
PorcineCardiogenic ShockEnhanced cardiac contractility and reduced vascular resistance. nih.gov
PorcineHeart TransplantationImproved cardiac hemodynamic recovery and mitochondrial function. researchgate.netahajournals.org
Murine (Mouse)SepsisPrevention of muscle weakness. researchgate.netnih.gov
Murine (Mouse)Alzheimer's DiseaseImproved cognitive function and reduced β-amyloid peptide accumulation. nih.gov
Murine (Mouse)Huntington's DiseaseReduced motor deficits and prolonged lifespan. nih.gov

Advanced Analytical Techniques in Research

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity

The stereochemistry of 3-hydroxybutyrate is critical, as the (R)- and (S)-enantiomers can have different biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an essential technique for separating and quantifying these enantiomers to ensure the enantiomeric purity of a sample. hplc.eu

This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. hplc.eu Polysaccharide-immobilized type chiral stationary phases, such as Chiralpak IG, have been shown to effectively separate the d- and l-form enantiomers of 3-hydroxybutyrate. sci-hub.se The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage, especially for determining the purity of an enantiomer present in a trace amount. hplc.eu Both normal-phase and reversed-phase modes can be employed, with the choice of mobile phase being a key parameter in optimizing the separation. hplc.eu For instance, a three-dimensional HPLC system has been developed for the simultaneous and enantiomer-discriminated analysis of lactate (B86563) and 3-hydroxybutyrate in physiological fluids. sci-hub.se

Mass Spectrometry (LC-MS) for Structural Verification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful analytical tool for the structural verification of this compound and its derivatives. mdpi.com This technique provides detailed information about the molecular weight and structure of the compound.

Electrospray ionization (ESI) is a common ionization method used in the analysis of these compounds. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. mdpi.com This method has been used to confirm the structure of polyhydroxyalkanoates (PHAs), which are polymers of 3-hydroxybutyrate. mdpi.com For the analysis of 3-hydroxybutyrate enantiomers, a chiral derivatization strategy coupled with LC-ESI-MS can be used. This involves labeling the enantiomers with a chiral agent, which allows for their separation on a standard C18 reversed-phase column and enhances their detection sensitivity. researchgate.net

High-Resolution Respirometry for Mitochondrial Function

High-resolution respirometry is a key technique for assessing mitochondrial function and the impact of this compound on cellular bioenergetics. This method measures the oxygen consumption rate (OCR) of isolated mitochondria, permeabilized cells, or intact cells with high precision. nih.gov

By adding specific substrates and inhibitors of the mitochondrial electron transport chain complexes, researchers can dissect the function of individual complexes and measure various respiratory states. nih.gov For example, in studies involving porcine models of cardiac stress, high-resolution respirometry has been used to demonstrate that 3-hydroxybutyrate infusion can preserve myocardial mitochondrial respiratory function. nih.gov In a study on heart transplantation, this technique revealed that 3-hydroxybutyrate improved maximally coupled mitochondrial respiration. ahajournals.org The data obtained provides critical insights into how the compound influences mitochondrial efficiency and energy production. nih.govahajournals.org

Western Blot and Immunoblotting for Protein Acetylation

Western blotting, also known as immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. addgene.orgthermofisher.com It is particularly valuable in studying the effect of this compound on post-translational modifications, such as protein acetylation. addgene.org

The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. addgene.org To study protein acetylation, antibodies that specifically recognize acetylated lysine (B10760008) residues can be used. For instance, in studies investigating the epigenetic effects of 3-hydroxybutyrate, western blotting has been used to analyze histone acetylation levels in cells treated with the compound. nih.gov This technique can reveal whether this compound treatment leads to an increase or decrease in the acetylation of specific proteins, providing insights into its role in gene regulation. nih.govnih.gov

Chromatin Immunoprecipitation (ChIP) for Gene Regulation Studies

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the natural context of the cell. thermofisher.com This method provides a snapshot of how specific proteins, such as transcription factors or modified histones, are associated with particular genomic regions, thereby revealing the mechanisms of gene expression regulation. nih.gov The process typically begins with crosslinking proteins to DNA in living cells, followed by chromatin extraction and fragmentation. thermofisher.com An antibody specific to a target protein is then used to immunoprecipitate the protein-DNA complex. Finally, the DNA is purified and can be analyzed to identify the sequences the protein was bound to. thermofisher.com When combined with next-generation sequencing (ChIP-Seq), this technique allows for genome-wide mapping of these interactions. thermofisher.com

Detailed Research Findings

Research has shown that β-hydroxybutyrate (BHB), the active form of this compound, acts as a critical signaling molecule that directly influences gene expression through epigenetic modifications. One primary mechanism is the post-translational modification of histone proteins, specifically through a process called lysine β-hydroxybutyrylation (Kbhb).

Studies have demonstrated that elevated levels of BHB, such as during prolonged fasting or in cell cultures treated with sodium β-hydroxybutyrate, lead to a dramatic increase in histone Kbhb marks. nih.gov ChIP-seq analysis has revealed that these Kbhb marks, particularly on histone H3 at lysine 9 (H3K9bhb), are enriched in the promoter regions of active genes. nih.govresearchgate.net This enrichment is directly associated with the upregulation of genes involved in metabolic pathways responsive to starvation. nih.gov For instance, in the livers of mice subjected to a 48-hour fast, a significant increase in serum BHB was correlated with a 10- to 40-fold increase in histone Kbhb levels at various sites. nih.gov

Further research in the cerebral cortex of mice has confirmed these findings in the brain. A ketogenic state induced by fasting enhanced H3K9-bhb on more than 8,000 DNA loci. researchgate.net Transcriptomic analysis connected this epigenetic mark on promoters and enhancers with active gene expression, notably affecting genes that regulate circadian rhythms. researchgate.net

In addition to inducing Kbhb, BHB has also been identified as an inhibitor of class I histone deacetylases (HDACs). mdpi.com HDAC inhibition leads to an increase in histone acetylation, another epigenetic mark associated with gene activation. By inhibiting HDACs, BHB can cause global changes in transcription, affecting genes that play a role in oxidative stress resistance, such as FOXO3A and MT2. mdpi.com

Table 1: Summary of ChIP-Seq Findings for β-hydroxybutyrate (BHB)
Study FocusModel SystemKey Histone Mark StudiedPrimary FindingAssociated Gene FunctionReference
Metabolic Regulation of Gene ExpressionMouse Liver (fasting), HEK293 cellsH3K9bhbH3K9bhb is enriched in active gene promoters and TSSs.Starvation-responsive metabolic pathways nih.gov
Brain Histone β-hydroxybutyrylationMouse Cerebral Cortex (fasting)H3K9-bhbFasting enhanced H3K9-bhb on over 8000 DNA loci.Circadian rhythms, chromatin remodeling, synaptic plasticity researchgate.net
HDAC InhibitionMouse modelsHistone AcetylationBHB inhibits HDACs, increasing histone acetylation at gene promoters.Oxidative stress resistance (FOXO3A, MT2) mdpi.com

Stereoelectroencephalography (sEEG) for Neurological Monitoring

Stereoelectroencephalography (sEEG) is an invasive neurosurgical procedure used for the precise monitoring and mapping of electrical activity in the brain. medicalandresearch.com It involves the stereotactic implantation of thin electrodes into deep brain structures, areas that cannot be adequately assessed with scalp EEG. medicalandresearch.compitt.edu The primary clinical application of sEEG is in the presurgical evaluation of drug-resistant epilepsy, where it helps to pinpoint the exact location of the seizure onset zone. pitt.edujkns.or.krfrontiersin.org The procedure allows for the creation of a three-dimensional map of seizure activity, guiding subsequent surgical interventions like resection or thermal coagulation. epi-care.euresearchgate.net Patients are monitored continuously, often for several days, to record their habitual seizures and map eloquent cortical functions through electrical stimulation. jkns.or.krfrontiersin.org

Detailed Research Findings

The neuroprotective and modulatory effects of ketone bodies have been investigated using advanced neurological monitoring techniques like sEEG. In a significant experimental study, the effects of Sodium DL-3-ß-hydroxybutyrate infusion were tested in a swine model of cardiac arrest and resuscitation, a scenario that often leads to severe cerebral injury. nih.gov

In this study, multimodal neurological monitoring, including sEEG, was implemented to assess brain function post-resuscitation. nih.gov The animals that received the Sodium DL-3-ß-hydroxybutyrate infusion demonstrated a significant increase in the amplitude of the sEEG signal compared to the control group. nih.gov This electrophysiological finding was correlated with positive biochemical outcomes; the treated animals had significantly lower plasma biomarkers of brain injury, including glial fibrillary acid protein (GFAP), neuron-specific enolase (NSE), and neurofilament light chain (NFL). nih.gov The results strongly suggest that the administration of Sodium DL-3-ß-hydroxybutyrate has a neuroprotective effect during the critical period following a global ischemic brain injury, as evidenced by the enhanced brain electrical activity captured by sEEG. nih.gov

Table 2: Research Findings Using sEEG with Sodium DL-3-ß-hydroxybutyrate
Study FocusModel SystemInterventionKey sEEG FindingAssociated OutcomeReference
Cerebral Injury after Cardiac ArrestAdult SwineInfusion of Sodium DL-3-ß-hydroxybutyrateIncreased amplitude of the sEEG signal after resuscitation.Reduced circulating biomarkers of brain injury (GFAP, NSE, NFL). nih.gov

Applications in Biotechnology and Materials Science Research

Precursor for Poly(3-hydroxybutyrate) (PHB) Synthesis

Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester (B1180765) produced by various microorganisms as an intracellular carbon and energy storage material. nih.govwikipedia.org Sodium (S)-3-hydroxybutanoate serves as a direct precursor for the synthesis of PHB, a promising alternative to conventional petroleum-based plastics. nih.govwikipedia.org

Microbial Production and Optimization

The microbial production of PHB typically involves a fermentation process where microorganisms are cultivated under specific conditions that favor the accumulation of the polymer. wikipedia.orgnih.gov The biosynthesis of PHB from acetyl-CoA involves a three-step enzymatic pathway. nih.gov First, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase. nih.gov Next, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase. nih.gov Finally, PHB synthase polymerizes the (R)-3-hydroxybutyryl-CoA monomers to produce PHB. nih.gov

Optimization of PHB production is a key area of research, with studies focusing on various factors to enhance yield and productivity. These factors include the selection of microbial strains, composition of the culture medium (including carbon and nitrogen sources), and operational parameters such as temperature, pH, and agitation speed. researchgate.netresearchgate.netnih.gov For instance, studies have shown that adjusting the pH to 7, temperature to 37°C, and agitation to 150 rpm can significantly influence PHB production. nih.gov Research has also explored the use of inexpensive feedstocks, such as dairy processing waste, to make the production process more economically viable. nih.gov

The following table summarizes the optimal conditions for PHB production by different microorganisms as reported in various studies.

MicroorganismCarbon SourceNitrogen SourceTemperature (°C)pHAgitation (rpm)PHB YieldReference
Lysinibacillus fusiformisGlucosePeptone357.01001.5 g/L researchgate.net
Metabacillus indicusGlucosePeptone357.01001.0 g/L researchgate.net
Halomonas alkalicolaGalactose (2%)Ammonium sulfate (B86663) (0.1%)3510.0-1.44 g/L researchgate.net
Ralstonia eutrophaDeproteinized wheyTryptophan (50 mg/L)3771504.71 g/L nih.gov

Genetic Engineering for Enhanced Biopolymer Production

Genetic engineering strategies are being employed to improve the efficiency of PHB production in various microorganisms, including Escherichia coli. nih.govnih.gov One approach involves engineering the outer membrane of E. coli to increase PHB accumulation. nih.gov By disrupting gene clusters related to lipopolysaccharide (LPS), colanic acid (CA), flagella, and fimbria, researchers have significantly enhanced PHB content. nih.gov For example, truncating LPS to Kdo2-lipid A resulted in an 82.0 wt% PHB content. nih.gov Another strategy focuses on metabolic engineering to redirect metabolic pathways towards the synthesis of PHB precursors. nih.gov For instance, activating the threonine bypass in E. coli has been shown to increase the intracellular supply of acetyl-CoA, a key building block for PHB, leading to a significant increase in PHB production. nih.gov Furthermore, amplifying the expression of the phbC gene, which encodes for PHB synthase, has been demonstrated to increase the biosynthesis rate and content of PHB copolymers. jmb.or.kr

Use in Biodegradable Polymer and Drug Delivery System Research

The biocompatibility and biodegradability of polymers derived from (S)-3-hydroxybutanoate make them highly attractive for biomedical applications, particularly in drug delivery and tissue engineering. researchgate.netmdpi.com

Design of Nanoparticles for Controlled Release

Nanoparticles formulated from PHB and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), are being extensively investigated for controlled and sustained drug delivery. nih.gov These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling their targeted release at specific sites within the body. nih.gov The size of these nanoparticles is a critical factor influencing their in vivo behavior and can be precisely controlled by manipulating production variables like sonication power and polymer concentration. nih.gov Studies have demonstrated the successful encapsulation of various drugs within these nanoparticles and their sustained release over time. nih.gov For example, magnetic fluorescent nanoparticles loaded with sodium butyrate (B1204436) have been developed to repair hypoxic-ischemic brain injury in premature infants. nih.gov Additionally, biodegradable nanomembranes made from poly(3-hydroxybutyrate-co-4-hydroxybutyrate) have been shown to be effective carriers for drugs like ceftazidime (B193861) and doripenem, exhibiting gradual in vitro release. mdpi.com

Biomedical Scaffolds in Tissue Engineering

Scaffolds fabricated from PHB and its copolymers serve as three-dimensional templates that support cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix. nih.govnih.govresearchgate.net These scaffolds are being explored for the regeneration of various tissues, particularly bone. nih.govnih.gov PHB itself has been shown to possess osteoinductive properties, meaning it can stimulate the differentiation of mesenchymal stem cells into bone-forming cells. nih.govnih.gov The architecture of the scaffold, whether nanofibrous or salt-leached, can significantly influence cell-material interactions, with nanofibrous scaffolds often providing a better substrate for cell attachment. researchgate.net Copolymers like PHBHHx are also widely used for creating scaffolds due to their excellent biocompatibility and mechanical properties, finding applications in cartilage and tendon repair. researchgate.netcolby.edu

Chiral Building Block in Synthesis of Optically Active Fine Chemicals

(S)-3-Hydroxybutanoate is a valuable chiral building block in organic synthesis, providing a stereochemically defined starting material for the creation of complex, optically active molecules. caymanchem.com This is particularly important in the pharmaceutical and fine chemical industries, where the chirality of a molecule can determine its biological activity. It has been utilized in the synthesis of a variety of fine chemicals, including vitamins, antibiotics, and pheromones. caymanchem.com For example, it has served as a template for the synthesis of (-)-trans-3-hydroxypipecolic acid, a nonproteinogenic amino acid found in several natural products with medicinal importance. researchgate.net

Industrial Waste as Substrates for Bioproduction Research

The pursuit of sustainable and economically viable methods for producing polyhydroxyalkanoates (PHAs) has led researchers to explore the use of industrial waste streams as inexpensive carbon sources. The focus of this research is often on the production of poly-(R)-3-hydroxybutyrate (PHB), a well-known bioplastic. PHB is a polymer of (R)-3-hydroxybutyrate, the (R)-stereoisomer of the 3-hydroxybutanoate molecule. While this compound contains the (S)-stereoisomer, the research into bioproduction from waste is centered on the synthesis of the (R)-enantiomer, which is naturally produced by various microorganisms. This research is crucial for reducing the high production costs associated with PHB, which has hindered its widespread commercialization compared to conventional petroleum-based plastics. researchgate.netajol.infohanze.nl

Microorganisms store carbon and energy in the form of PHB under conditions of nutritional stress. nih.govyoutube.com A variety of bacterial strains, including Alcaligenes eutrophus (also known as Cupriavidus necator), Bacillus species, and Pseudomonas species, are known to accumulate PHB granules intracellularly. nih.gov The high cost of PHB production is a significant barrier to its broader application. ajol.info Consequently, numerous studies have investigated the use of cheap and abundant industrial byproducts and wastes as fermentation substrates to make the process more cost-effective. researchgate.netnih.gov

Research has demonstrated the feasibility of using a wide array of industrial residues for PHB production. These substrates are typically rich in carbon, which microorganisms can convert into PHB. Examples of investigated waste materials include:

Agro-industrial wastes: Molasses, bagasse (sugarcane residue), vinasse (a byproduct of sugar or ethanol (B145695) production), potato starch, jackfruit seed powder, and various oil cakes (sesame, groundnut, soy) have all been successfully used. researchgate.netnih.govscielo.br For instance, studies have shown that hydrolyzates of jackfruit seed powder can serve as an effective substrate for Bacillus sphaericus to produce PHB. scielo.br Similarly, rice bran has been used as a carbon source, yielding PHB with comparable chemical structures to commercially produced versions. nih.gov

Food processing wastes: Effluents from food processing industries, such as brewery wastewater and canned tuna processing wastewater, have been identified as potential feedstocks. youtube.comcmu.ac.th Sewage, which is rich in fatty acids, can also be utilized by bacteria for PHB synthesis. youtube.com

Other industrial byproducts: Wastes from the pharmaceutical and malt (B15192052) industries have also been tested as substrates. researchgate.netajol.info

In a notable study using Alcaligenes eutrophus, various industrial wastes were evaluated as the sole carbon source for PHB production. researchgate.netajol.info The results indicated that sesame oil waste yielded the highest amount of PHB among the tested substrates. researchgate.netajol.info The concentration of the waste material also played a significant role in the final yield of the biopolymer. ajol.info For example, under aerobic conditions with a nitrogen-limited minimal medium, 40% sesame oil waste resulted in a PHB production of 0.44%. ajol.info

The findings from these research efforts highlight the potential to create value from industrial residues, contributing to a more circular economy. youtube.com By converting waste materials into biodegradable plastics, this approach not only offers a more sustainable production route for polymers but also helps in managing industrial waste. youtube.com

Table 1: Research Findings on PHB Production from Industrial Waste

Table 2: List of Compounds Mentioned

Future Research Directions

Elucidating Undefined Mechanisms of Action in Specific Disease Contexts

While Sodium (S)-3-hydroxybutanoate, the sodium salt of the ketone body (S)-3-hydroxybutyrate, has shown promise in various disease models, the precise mechanisms underlying its therapeutic effects are not fully understood. ontosight.ainih.gov Future research will need to delve deeper into its molecular interactions in specific pathological conditions.

In the context of neurodegenerative disorders like Alzheimer's disease, it is known that (S)-3-hydroxybutyrate can protect hippocampal neurons from the toxic effects of amyloid-beta peptides. nih.gov However, the exact signaling pathways downstream of its interaction with the GPR109A receptor need further clarification. nih.gov Similarly, in cardiovascular diseases , while it has been shown to have a protective effect against myocardial ischemia-reperfusion injury by stimulating autophagic flux and reducing mitochondrial reactive oxygen species, the complete picture of its cardioprotective mechanisms remains to be painted. nih.gov

For cancer , (S)-3-hydroxybutyrate is recognized as a histone deacetylase (HDAC) inhibitor, which can induce apoptosis in cancer cells by activating genes that block the cell cycle. nih.gov However, its role can be complex, potentially both counteracting and promoting tumor progression depending on the context. nih.gov Therefore, a more nuanced understanding of its effects on different cancer types and the specific HDACs it targets is crucial.

In the realm of inflammatory conditions , (S)-3-hydroxybutyrate activates the HCAR2 receptor, leading to an anti-inflammatory effect in various cell types, including immune cells and microglia. nih.gov Studies have shown its potential in preventing colitis and colorectal carcinogenesis by reducing M1 macrophages and myeloid-derived suppressor cells. nih.gov Yet, the full scope of its immunomodulatory effects and the specific signaling cascades involved require more in-depth investigation.

Optimization of Administration Practices in In Vivo Models

Optimizing the delivery of this compound in animal models is a critical step toward translating its therapeutic potential to clinical settings. Current research has explored various administration routes, but further refinement is necessary to enhance efficacy and target-specific delivery.

One area of focus is the development of novel delivery systems. For instance, nanoparticle-mediated delivery has been investigated to transport sodium butyrate (B1204436) across the blood-brain barrier for treating hypoxic-ischemic brain injury. nih.gov Future studies could adapt such technologies for this compound to improve its bioavailability and target engagement in the brain and other tissues. This could involve optimizing nanomaterials to reduce potential interference and assessing the long-term effects and potential for drug tolerance. nih.gov

Furthermore, studies involving the infusion of sodium DL-3-ß-hydroxybutyrate have shown promise in reducing cerebral injury biomarkers in experimental cardiac arrest models. nih.gov However, the optimal infusion protocols, including concentration, duration, and timing, still need to be determined to maximize neuroprotective effects.

The development of oral formulations, such as ketone monoesters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has provided a method to elevate blood ketone levels rapidly. frontiersin.orgnih.gov While these esters have been generally well-tolerated, some gastrointestinal effects have been reported at higher doses. nih.gov Research should focus on optimizing the formulation of this compound to improve palatability and minimize side effects, thereby enhancing its practicality for long-term administration in chronic disease models.

Finally, the investigation of different administration strategies, such as continuous versus intermittent dosing, and their impact on metabolic and signaling pathways will be crucial. This will help in designing administration regimens that maintain therapeutic concentrations while minimizing potential adverse effects.

Exploration of Novel Therapeutic Applications

The known metabolic and signaling roles of this compound suggest its potential therapeutic utility extends beyond its current areas of investigation. ontosight.aisolubilityofthings.com Future research should explore new applications for this versatile compound.

One promising area is in the treatment of rare metabolic disorders . Sodium DL-3-hydroxybutyrate has been used as an adjunct therapy in patients with inherited ketone body synthesis disorders, such as HMG-CoA lyase deficiency, to prevent cerebral dysfunction and cardiomyopathy. nih.govresearchgate.netoaepublish.com Further investigation into its efficacy and long-term outcomes in a broader range of inborn errors of metabolism is warranted.

The neuroprotective properties of (S)-3-hydroxybutyrate could also be harnessed for other neurological conditions. Its ability to act as an alternative energy source for the brain and its anti-inflammatory effects suggest potential applications in conditions like traumatic brain injury, stroke, and epilepsy . nih.govsolubilityofthings.com

Given its role in modulating inflammation and cellular energy, exploring its use in autoimmune diseases and conditions associated with chronic inflammation could be a fruitful avenue of research. Its ability to influence immune cell function through receptors like HCAR2 suggests it might have a role in diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov

Furthermore, the compound's involvement in metabolic pathways and its potential to improve insulin (B600854) sensitivity opens up possibilities for its use in managing metabolic syndrome and type 2 diabetes . ontosight.ai Research could focus on its long-term effects on glucose homeostasis and lipid metabolism.

Finally, its use as a building block for the synthesis of fine chemicals, including antibiotics and pheromones, highlights its potential in biotechnology and synthetic chemistry . caymanchem.com

Advanced Genetic Engineering for Biosynthesis and Functional Studies

Advanced genetic engineering techniques offer powerful tools to enhance the biosynthesis of this compound and to dissect its biological functions with greater precision.

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has already been successful in producing (S)-3-hydroxybutyrate from various carbon sources, including glucose and ethanol (B145695). researchgate.netnih.gov Future research can build upon these successes by:

Optimizing Biosynthetic Pathways: This involves identifying and overexpressing key enzymes in the (S)-3-hydroxybutyrate production pathway, such as acetyl-CoA C-acetyltransferase, acetoacetyl-CoA reductase, and 3-hydroxybutyryl-CoA thioesterase. nih.gov Further optimization could involve pathway balancing and the elimination of competing metabolic pathways to increase the yield and purity of the (S)-enantiomer.

Expanding Substrate Utilization: Engineering microorganisms to utilize a wider range of low-cost, renewable feedstocks for (S)-3-hydroxybutyrate production will be crucial for its economic viability. This includes engineering strains that can efficiently metabolize lignocellulosic biomass or waste streams.

Developing Novel Biosensors: The creation of genetically encoded biosensors for (S)-3-hydroxybutyrate would enable high-throughput screening of mutant libraries and optimization of fermentation conditions in real-time.

For functional studies, genetic engineering can be employed to:

Create Cell and Animal Models with Modified (S)-3-hydroxybutanoate Metabolism: Using techniques like CRISPR-Cas9, researchers can create models with targeted disruptions or enhancements in the genes responsible for (S)-3-hydroxybutyrate synthesis and degradation. These models will be invaluable for understanding its physiological roles and mechanisms of action in different tissues and disease states.

Investigate Downstream Signaling Pathways: By genetically tagging or knocking out specific receptors and downstream signaling molecules, the precise pathways through which (S)-3-hydroxybutyrate exerts its effects can be elucidated. This will provide a clearer understanding of its function as a signaling molecule.

Investigating Enantiomer-Specific Effects in Biological Systems

3-hydroxybutyrate (B1226725) is a chiral molecule, existing as two enantiomers: (S)-3-hydroxybutyrate and (R)-3-hydroxybutyrate. While the (R)-isomer is the naturally occurring ketone body in mammals, the biological effects of the (S)-enantiomer are less understood. caymanchem.com It is crucial to investigate the enantiomer-specific effects of 3-hydroxybutyrate to fully comprehend its therapeutic potential and to ensure the safe and effective use of this compound.

Pharmacokinetic studies have already revealed differences in the absorption and distribution of the D- and L-enantiomers (corresponding to R and S forms, respectively) of 3-hydroxybutyrate. nih.govnih.gov Following oral administration of a racemic mixture, L-3-HB concentrations were found to be substantially higher than D-3-HB concentrations in both humans and rats. nih.gov This suggests differential metabolic fates for the two enantiomers. nih.govnih.gov

Future research should focus on:

Systematic Comparison of Biological Activities: A head-to-head comparison of the effects of pure (S)- and (R)-enantiomers on various cellular processes, such as receptor activation, enzyme inhibition, and gene expression, is needed. This will help to determine if the observed therapeutic effects are specific to one enantiomer or are shared by both.

Enantiomer-Specific Receptor Interactions: While it is known that 3-hydroxybutyrate interacts with receptors like HCAR2 and GPR109A, the enantiomer-selectivity of these interactions is not fully characterized. nih.gov Detailed binding and functional assays with both enantiomers are required to understand their specific roles in signaling.

Metabolic Fate of the (S)-enantiomer: The metabolic pathways involved in the degradation of (S)-3-hydroxybutyrate in mammalian systems are not as well-defined as those for the (R)-enantiomer. Understanding how the (S)-form is metabolized and whether it can be converted to the (R)-form is essential.

Therapeutic Implications of Enantiomeric Composition: The optimal ratio of D- to L-3-HB may vary depending on the therapeutic indication. nih.gov For example, an excess of the D-enantiomer might be more beneficial for conditions requiring a direct energy source, while the L-enantiomer could have unique signaling properties relevant to other diseases. nih.gov

By systematically investigating these enantiomer-specific effects, a more complete and accurate understanding of the biological actions of this compound can be achieved, paving the way for more targeted and effective therapeutic strategies.

Q & A

Basic: What are the recommended methods for synthesizing Sodium (S)-3-hydroxybutanoate with high enantiomeric purity?

Answer:
Synthesis of enantiomerically pure this compound can be achieved via enzymatic catalysis using dehydrogenases or ketoreductases with strict stereoselectivity. For example, hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24) catalyzes the reduction of ketones to (S)-3-hydroxybutanoate . Post-synthesis purification via chiral chromatography (e.g., HPLC with chiral stationary phases) ensures enantiomeric purity. Researchers should validate stereochemical integrity using polarimetry or NMR with chiral shift reagents .

Basic: How should this compound be stored to maintain stability?

Answer:
The compound is hygroscopic and prone to oxidation. Store at 2–8°C in airtight containers under inert gas (e.g., argon). Desiccants like silica gel should be included to mitigate moisture absorption. Stability tests under varying pH and temperature conditions are recommended for long-term storage protocols .

Advanced: What enzymatic pathways utilize this compound, and how can its role be studied in vitro?

Answer:
Hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24) catalyzes the reversible reaction between (S)-3-hydroxybutanoate and 2-oxoglutarate, producing acetoacetate and (R)-2-hydroxyglutarate . To study this pathway, researchers can use isotopic labeling (e.g., ¹³C or ²H) to track metabolic flux. Coupled assays with NAD+/NADH detection or mass spectrometry can quantify reaction kinetics and substrate specificity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies may arise from differences in stereochemical purity, experimental conditions (e.g., pH, cofactors), or cell-type-specific metabolism. To address this:

  • Validate enantiomeric purity via chiral HPLC or circular dichroism .
  • Replicate studies under standardized conditions (e.g., buffer composition, temperature).
  • Use genetic knockout models to isolate specific metabolic pathways .

Basic: What analytical techniques are optimal for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the structure and detect impurities. Key signals include the hydroxyl proton (δ 4.1–4.3 ppm) and carboxylate carbon (δ 175–180 ppm) .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H or OD-H.
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) verifies molecular weight (127.033 g/mol for C₄H₇NaO₃) .

Advanced: What are the implications of stereochemistry in the pharmacokinetics of this compound?

Answer:
The (S)-enantiomer is metabolized faster in hepatic pathways compared to the (R)-form due to enzyme stereoselectivity (e.g., short-chain dehydrogenases). Pharmacokinetic studies should use enantiomer-specific assays (e.g., LC-MS/MS with chiral columns) to distinguish between isomers. In vivo studies in model organisms must control for diet-induced β-hydroxybutyrate fluctuations, which can confound results .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Avoid inhalation; work in a fume hood if handling powders.
  • Emergency measures: For skin contact, rinse with water for 15 minutes; consult safety data sheets (SDS) for spill management .

Advanced: How does this compound interact with cellular signaling pathways?

Answer:
The compound acts as a histone deacetylase (HDAC) inhibitor, modulating gene expression. Researchers can study this by:

  • Measuring HDAC activity in cell lysates using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).
  • Profiling acetylation markers (e.g., H3K9ac) via Western blot or ChIP-seq.
  • Comparing effects with known HDAC inhibitors like sodium butyrate .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Answer:
Highly soluble in water (>100 mg/mL at 25°C), moderately soluble in methanol, and insoluble in nonpolar solvents (e.g., hexane). Solubility tests should be conducted at physiological pH (7.4) for cell culture applications .

Advanced: What experimental designs are optimal for studying this compound in metabolic flux analysis?

Answer:

  • Use ¹³C-labeled this compound in tracer studies to map carbon incorporation into TCA cycle intermediates.
  • Combine with GC-MS or NMR metabolomics to quantify isotopic enrichment.
  • Control for endogenous β-hydroxybutyrate levels by using fasting models or cell cultures in ketone-free media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.